4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dimethylaniline (3,4-DMA) is a primary arylamine . It is a crystalline solid at normal temperature and is considered an important raw material for vitamin B2 . It is mainly used as a dye intermediate and for organic synthesis .

Synthesis Analysis

3,4-Dimethylaniline has been used to study the electron donor-acceptor (EDA) interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and 3,4-dimethylaniline, in chloroform and dichloromethane . It can also be used for reactions with MoO (X)2 (dtc)2 (X = Cl or Br; dtc = diethyldithiocarbamate) in methanol to form ionic imido complexes .

Molecular Structure Analysis

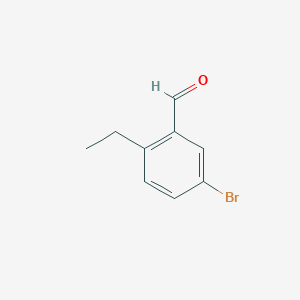

The molecular formula of 3,4-Dimethylaniline is C8H11N . It is an aniline family member in which the hydrogen atom at the 3,4 position is substituted by a methyl group .

Chemical Reactions Analysis

3,4-Dimethylaniline has been used in the study of adsorption mechanisms. The isotherm studies confirmed that the adsorption of 3,4-DMA on both BC and BC-TiO2 composite agrees with the Langmuir and Toth adsorption models .

Physical And Chemical Properties Analysis

3,4-Dimethylaniline has a molecular weight of 121.18 g/mole . It is slightly soluble in water and soluble in alcohol . The melting point is 49-51 °C .

Scientific Research Applications

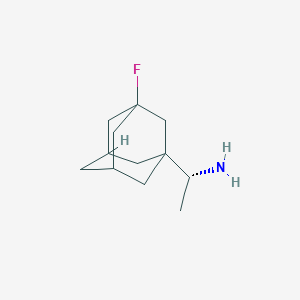

Cardiotonic Activity

Research on quinazolinones has demonstrated their potential in cardiotonic applications. For instance, studies have highlighted the synthesis and positive inotropic activity of 2(1H)-quinazolinones, which include modifications at the quinazoline nucleus. These compounds have shown to inhibit cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) and exhibit positive inotropic activity, with some analogs displaying significant potency comparable to established cardiotonics (Bandurco et al., 1987).

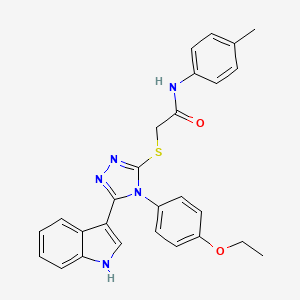

Antimicrobial Agents

Quinazolinone derivatives have been explored for their antimicrobial properties. A study on the synthesis of quinazolin-4(3H)-one derivatives highlighted their potential as potent antibacterial agents. These compounds were synthesized using green chemistry principles, emphasizing efficiency, cost-effectiveness, and environmental friendliness. The derivatives showed significant antimicrobial activity against a variety of pathogenic strains, indicating their potential in addressing antibiotic resistance (Norouzi et al., 2022).

Cytotoxic Activity

The cytotoxic activity of quinazolinone derivatives against cancer cell lines has also been a focus of research. Studies have synthesized and evaluated novel quinazolinone derivatives for their potential as anticancer agents. These compounds have shown promising cytotoxic activity in various cancer cell lines, suggesting their utility in the development of new therapeutic agents (Poorirani et al., 2018).

Synthetic Methods and Biological Importance

The versatility of the quinazolinone scaffold in medicinal chemistry is well-documented. A review of recent advances in quinazolinone syntheses has highlighted various strategies and routes for creating these compounds, emphasizing their broad spectrum of biological activities. This includes roles in antimalarial, antitumor, anticonvulsant, and anti-inflammatory applications, showcasing the quinazolinone framework's potential in drug discovery (He et al., 2014).

Safety and Hazards

Future Directions

properties

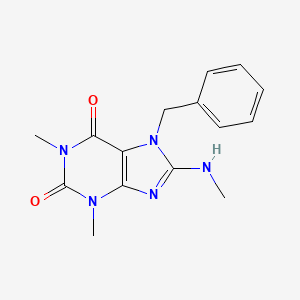

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves the reaction of 3,4-dimethylaniline with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one followed by the addition of sulfur to form the desired product.", "Starting Materials": [ "3,4-dimethylaniline", "2-chloro-6,7-dimethoxyquinazoline-4(3H)-one", "Sulfur" ], "Reaction": [ "Step 1: 3,4-dimethylaniline is reacted with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide to form the intermediate 4-(3,4-dimethylanilino)-6,7-dimethoxyquinazoline-2-one.", "Step 2: Sulfur is added to the reaction mixture and the reaction is heated to form the desired product, 4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione.", "Step 3: The product is purified by recrystallization or column chromatography to obtain a pure compound." ] } | |

CAS RN |

901721-27-5 |

Product Name |

4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |

Molecular Formula |

C18H19N3O2S |

Molecular Weight |

341.43 |

IUPAC Name |

4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |

InChI |

InChI=1S/C18H19N3O2S/c1-10-5-6-12(7-11(10)2)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24) |

InChI Key |

ZOIMFIZZMJZRTG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537064.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide](/img/structure/B2537066.png)

![2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde](/img/structure/B2537068.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-ethyl-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2537069.png)

![1-(6-chloro-3-cyanoquinolin-4-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2537070.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2537073.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2537074.png)